![molecular formula C10H9NO3 B1149150 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid CAS No. 1245645-02-6](/img/structure/B1149150.png)
2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid
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Overview
Description
2-Hydroxy-1,4-dihydroquinoline-6-carboxylic Acid is a quinolinemonocarboxylic acid . It is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen .
Synthesis Analysis
The synthesis of 4-Quinolone-3-Carboxamides, which are structurally similar to the compound , has been reported . The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . A simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields has been adopted .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic Acid is C10H9NO3 . The molecular weight is 191.18 .Chemical Reactions Analysis
The 4-quinolone scaffold holds significant relevance in medicinal chemistry . Many specific synthetic methodologies have been developed and reported for the production of quinolone antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .Scientific Research Applications
Synthesis of Heterocycles
4-Hydroxy-2-quinolones, which are structurally similar to 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid, are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles exhibit unique biological activities .
Drug Research and Development
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Antibacterial Properties
Quinolone and its allied scaffolds are found amongst more than 60 FDA approved drugs . Many specific synthetic methodologies have been developed and reported for the production of quinolone antibiotics .
Antiviral Properties
In terms of C3 substitution on the 4-quinolone nucleus, mostly C3 carboxylic acid derivatives have been explored with modification ranging from N1 to C8 for anti-biotic and antivirals .
Anti-inflammatory Potential
4-Quinolone-3-carboxamides have been explored for their anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .
Anticancer Properties
The quinolone itself is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer .
Analgesic Activity
Compounds structurally similar to 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid have been found to possess analgesic activity .
Antiplasmodial Potential
4-quinolones, in appreciable number have been obtained from biological sources and reported for their antibacterial, antiplasmodial, and cytotoxic potentials .
Future Directions
The 4-quinolone scaffold, which is structurally similar to 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic Acid, holds significant relevance in medicinal chemistry . It finds its utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic . Therefore, future research could potentially explore the therapeutic potential of 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic Acid.
properties
IUPAC Name |
2-hydroxy-1,4-dihydroquinoline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1,3-5,11-12H,2H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJXETJEQGYNIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(NC2=C1C=C(C=C2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid |
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